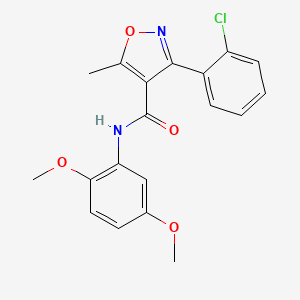

3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic oxazole derivative characterized by a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linker connected to a 2,5-dimethoxyphenyl moiety. Oxazole-based compounds are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-11-17(18(22-26-11)13-6-4-5-7-14(13)20)19(23)21-15-10-12(24-2)8-9-16(15)25-3/h4-10H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPTYXUPIWMEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic molecule with a complex structure that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 372.8 g/mol, this compound features a chlorinated phenyl group, methoxy substituents, and an isoxazole ring, which contribute to its unique chemical behavior and biological effects .

Chemical Structure

The structural complexity of this compound is illustrated below:

Biological Activities

Research indicates that This compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer activity. It has been shown to affect various cancer cell lines, potentially through mechanisms involving modulation of enzyme activity and receptor signaling pathways .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects against several enzymes, including:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Contains multiple chlorine substituents; potential for enhanced activity. | |

| 3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | Features an indole moiety; may exhibit different pharmacological properties. | |

| N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | Similar structure but lacks dimethoxy substitution; different solubility profiles. |

The unique combination of the chlorinated phenyl group and methoxy substituents in This compound contributes to its distinctive chemical behavior and biological activity compared to these similar compounds .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various oxazole derivatives found that This compound exhibited moderate activity against a panel of human cancer cell lines. The compound's mechanism was linked to the inhibition of HDACs and modulation of apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another research highlighted the compound's ability to inhibit Carbonic Anhydrase with an IC50 value indicative of promising therapeutic potential in treating conditions such as glaucoma. This inhibition was attributed to the structural features that favor binding to the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and modifications to the carboxamide group. Key comparisons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.